Cas no 143262-20-8 (1-\u200bBoc-\u200bindoline-\u200b7-\u200bcarboxylic Acid)

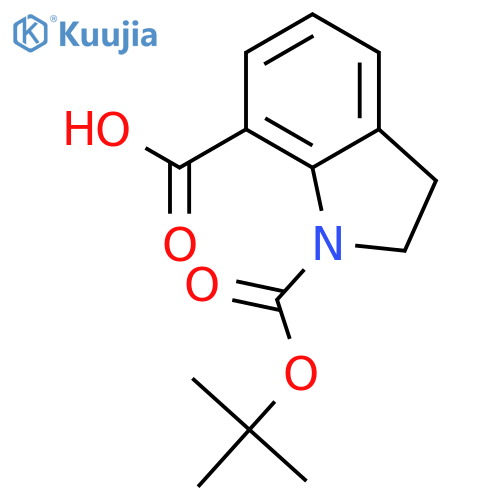

143262-20-8 structure

商品名:1-\u200bBoc-\u200bindoline-\u200b7-\u200bcarboxylic Acid

CAS番号:143262-20-8

MF:C14H17NO4

メガワット:263.289084196091

MDL:MFCD04973983

CID:91840

PubChem ID:14977845

1-\u200bBoc-\u200bindoline-\u200b7-\u200bcarboxylic Acid 化学的及び物理的性質

名前と識別子

-

- 1-(tert-Butoxycarbonyl)indoline-7-carboxylic acid

- 1-BOC-INDOLINE-7-CARBOXYLIC ACID

- 1-(tert-Butoxycarbonyl)indoline-7-carboxylic acid, 2,3-Dihydro-indole-1,7-dicarboxylic acid 1-tert-butyl ester

- N-Boc-indoline-7-carboxylic acid

- 1H-INDOLE-1,7-DICARBOXYLIC ACID,2,3-DIHYDRO-,1-(1,1-DIMETHYLETHYL)ESTER

- 1-(tert-butoxycarbonyl)-7-indolinecarboxylic acid

- 2,3-Dihydroindole-1,7-dicarboxylic acid 1-tert-butyl ester

- 2,3-Dihydro-indole-1,7-dicarboxylic acid 1-tert-butyl ester

- N-Boc-Indoline-7-CarboxylicAcid

- SUAMIYWLXFROHE-UHFFFAOYSA-N

- 4311AD

- 1h-indole-1,7-dicarboxylic

- FT-0653515

- SCHEMBL2109995

- N-Boc-indoline-7-carboxylic acid, 90%

- 1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-7-carboxylic acid

- 1-(tert-Butoxycarbonyl)indoline-7-carboxylicacid

- AKOS015918191

- SB64455

- MFCD04973983

- 143262-20-8

- Q-102604

- AC-27807

- EN300-1603765

- AS-32988

- 1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-7-carboxylic acid

- (S)-(+)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate, 95%

- 1-(TERT-BUTOXYCARBONYL)-2,3-DIHYDROINDOLE-7-CARBOXYLIC ACID

- 1-\u200bBoc-\u200bindoline-\u200b7-\u200bcarboxylic Acid

-

- MDL: MFCD04973983

- インチ: 1S/C14H17NO4/c1-14(2,3)19-13(18)15-8-7-9-5-4-6-10(11(9)15)12(16)17/h4-6H,7-8H2,1-3H3,(H,16,17)

- InChIKey: SUAMIYWLXFROHE-UHFFFAOYSA-N

- ほほえんだ: O(C(N1C2C(C(=O)O[H])=C([H])C([H])=C([H])C=2C([H])([H])C1([H])[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 263.11600

- どういたいしつりょう: 263.11575802g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 374

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.8

- 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

- 密度みつど: 1.257

- ゆうかいてん: 182 °C (dec.)

- ふってん: 401.2°C at 760 mmHg

- フラッシュポイント: 196.4°C

- 屈折率: 1.574

- PSA: 66.84000

- LogP: 2.74740

- かんど: Light Sensitive

1-\u200bBoc-\u200bindoline-\u200b7-\u200bcarboxylic Acid セキュリティ情報

1-\u200bBoc-\u200bindoline-\u200b7-\u200bcarboxylic Acid 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-\u200bBoc-\u200bindoline-\u200b7-\u200bcarboxylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB442013-250mg |

1-(tert-Butoxycarbonyl)indoline-7-carboxylic acid, 95%; . |

143262-20-8 | 95% | 250mg |

€329.80 | 2025-02-21 | |

| abcr | AB442013-5g |

1-(tert-Butoxycarbonyl)indoline-7-carboxylic acid, 95%; . |

143262-20-8 | 95% | 5g |

€1758.50 | 2025-02-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1021379-10g |

1-(tert-Butoxycarbonyl)indoline-7-carboxylic acid |

143262-20-8 | 98% | 10g |

¥4966 | 2023-04-15 | |

| TRC | B854013-1g |

1-\u200bBoc-\u200bindoline-\u200b7-\u200bcarboxylic Acid |

143262-20-8 | 1g |

$ 230.00 | 2022-01-06 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N49880-5g |

1-(tert-Butoxycarbonyl)indoline-7-carboxylic acid |

143262-20-8 | 5g |

¥4196.0 | 2021-09-08 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028566-5g |

1-\u200bBoc-\u200bindoline-\u200b7-\u200bcarboxylic Acid |

143262-20-8 | 97% | 5g |

¥3596 | 2024-05-25 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N124785-1g |

1-\u200bBoc-\u200bindoline-\u200b7-\u200bcarboxylic Acid |

143262-20-8 | ≥97.0% | 1g |

¥957.90 | 2023-09-01 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB41232-1g |

1-\u200bBoc-\u200bindoline-\u200b7-\u200bcarboxylic Acid |

143262-20-8 | 97% | 1g |

726.00 | 2021-06-01 | |

| eNovation Chemicals LLC | D332531-50g |

N-Boc-indoline-7-carboxylic acid |

143262-20-8 | 97% | 50g |

$1780 | 2024-08-03 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 685348-1G |

1-\u200bBoc-\u200bindoline-\u200b7-\u200bcarboxylic Acid |

143262-20-8 | 90% | 1G |

677.79 | 2021-05-17 |

1-\u200bBoc-\u200bindoline-\u200b7-\u200bcarboxylic Acid 関連文献

-

M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082

-

Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865

-

Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146

-

5. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787

143262-20-8 (1-\u200bBoc-\u200bindoline-\u200b7-\u200bcarboxylic Acid) 関連製品

- 174539-67-4(N-Boc-indoline-7-carboxaldehyde)

- 879887-32-8(1-Boc-5-formylindoline)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

推奨される供給者

Amadis Chemical Company Limited

(CAS:143262-20-8)1-\u200bBoc-\u200bindoline-\u200b7-\u200bcarboxylic Acid

清らかである:99%/99%/99%

はかる:5g/10g/25g

価格 ($):320.0/540.0/1135.0